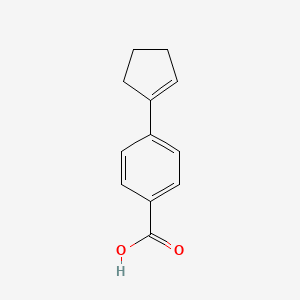

4-(Cyclopent-1-en-1-yl)benzoic acid

説明

4-(Cyclopent-1-en-1-yl)benzoic acid, commonly referred to as CPBA, is an organic compound that is widely used in various scientific fields. It is a white, crystalline solid with a melting point of around 120°C. CPBA is a versatile compound with a wide range of applications, from synthetic organic chemistry to biochemistry.

科学的研究の応用

Molecular and Crystal Structures

4-(Cyclopent-1-en-1-yl)benzoic acid, while not directly studied, is related to compounds such as 4-(ω-cyanoalkyloxy)benzoic acids. These compounds have been examined for their molecular and crystal structures using X-ray diffractometry. The research provides insights into the crystal structures and conformation of the cyanoalkoxy chain, contributing to our understanding of molecular arrangements and bonding characteristics (Zugenmaier, Bock, & Schacht, 2003).

Photovoltaic and Solar Cell Applications

Benzoic acid derivatives, including those similar to 4-(Cyclopent-1-en-1-yl)benzoic acid, are being explored for their potential in dye-sensitized solar cells. A study investigated electron-acceptors conjugated with benzoic acid derivatives, revealing their impact on energy level, light-harvesting ability, and photovoltaic parameters, demonstrating significant potential in renewable energy applications (Yang et al., 2016).

Coordination Polymers and Spectral Studies

Research into coordination polymers using benzoic acid derivatives shows how ligand modifications can influence the structures and properties of metal complexes. Such studies are essential in material science, specifically in designing materials with specific properties (Song et al., 2009).

Supramolecular Chemistry

Benzoic acid derivatives, similar to 4-(Cyclopent-1-en-1-yl)benzoic acid, are key in forming hydrogen-bonded supramolecular complexes. These complexes are significant in the study of liquid crystals and have potential applications in advanced material science (Alaasar & Tschierske, 2019).

Photoluminescence of Lanthanide Complexes

Studies on lanthanide complexes involving benzoic acid derivatives have revealed insights into their photophysical properties. These findings are crucial for developing materials with specific luminescent properties, which can be used in sensors and lighting technology (Kim, Baek, & Kim, 2006).

特性

IUPAC Name |

4-(cyclopenten-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBPFAOWPSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298924 | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopent-1-en-1-yl)benzoic acid | |

CAS RN |

19936-21-1 | |

| Record name | NSC126981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyclopent-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)